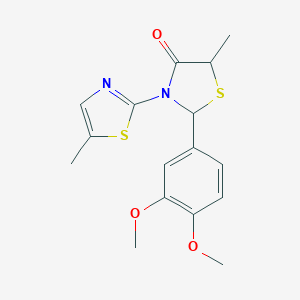
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTT, and it has been found to possess unique properties that make it suitable for use in different applications.
Mécanisme D'action
The mechanism of action of DMTT is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to the inhibition of certain cellular processes. For instance, DMTT has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMTT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTT possesses potent cytotoxic activity against cancer cells. It has also been found to inhibit the growth of certain bacteria and fungi. Additionally, DMTT has been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMTT is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of DMTT is its low solubility in water, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of DMTT. One area of research is the development of new derivatives of DMTT that possess improved solubility and potency. Another area of research is the investigation of the mechanism of action of DMTT, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future studies could focus on the use of DMTT in combination with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of DMTT involves several steps, including the condensation of 2-(3,4-dimethoxyphenyl) hydrazine with 5-methyl-2-thiocyanatobenzimidazole, followed by the reaction of the resulting compound with ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with thiosemicarbazide.
Applications De Recherche Scientifique
DMTT has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DMTT has been found to possess potent antitumor and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
Propriétés
Nom du produit |
2-(3,4-Dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C16H18N2O3S2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H18N2O3S2/c1-9-8-17-16(22-9)18-14(19)10(2)23-15(18)11-5-6-12(20-3)13(7-11)21-4/h5-8,10,15H,1-4H3 |
Clé InChI |
SMVJVJXMONMNQJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
SMILES canonique |
CC1C(=O)N(C(S1)C2=CC(=C(C=C2)OC)OC)C3=NC=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277614.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)

![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)

![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)